molecular formula C17H28O2 B8523128 1-Decanol, 10-(phenylmethoxy)- CAS No. 95331-19-4

1-Decanol, 10-(phenylmethoxy)-

Cat. No.: B8523128
CAS No.: 95331-19-4
M. Wt: 264.4 g/mol
InChI Key: BPFYMFDSWHAWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Decanol, 10-(phenylmethoxy)- is a useful research compound. Its molecular formula is C17H28O2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Decanol, 10-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol, 10-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Silylation Reactions

This compound undergoes efficient silylation to protect its hydroxyl group, as demonstrated in catalytic processes using rare-earth metal triflates. Key experimental results from patent EP1688423B1 include:

Silanol ReagentCatalystTemperatureReaction TimeConversion Rate
t-butyldimethylsilanolYtterbium(III) triflate111°C (reflux)2 hours95.6%
t-butyldimethylsilanol*Ytterbium(III) triflate111°C (reflux)2 hours99.2%
triethylsilanolYtterbium(III) triflate111°C (reflux)2 hours94.1%
triethylsilanolYtterbium(III) triflate100°C2 hours80.8%

*Increased silanol stoichiometry (6.5 × 10⁻² mol vs. 5.0 × 10⁻² mol).
These reactions occur via nucleophilic attack of the hydroxyl oxygen on the silicon atom, facilitated by Lewis acid catalysts .

Etherification and Alkylation

The phenylmethoxy group enables participation in Williamson ether synthesis and Friedel-Crafts alkylation. Reaction with phenol derivatives under acidic/basic conditions yields complex ethers or alkylated aromatics. For example:

  • Alkylation of phenol : Forms diaryl ethers at elevated temperatures with acid catalysts.

  • Self-condensation : Under dehydrating conditions, intermolecular ether linkages may form via elimination of water.

Oxidation Pathways

The terminal hydroxyl group can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/CrO₃). Computational thermochemistry data reveals a gas-phase deprotonation enthalpy of 1,560 ± 8.4 kJ/mol , indicating significant stability of the alkoxide intermediate . Biological oxidative pathways via microorganisms like Corynebacterium spp. convert the alcohol to decanoic acid through β-oxidation .

Esterification

Reacts with carboxylic acids or acyl chlorides to form esters. For instance:
C17H28O2+RCOClC17H27O2COR+HCl\text{C}_{17}\text{H}_{28}\text{O}_2 + \text{RCOCl} \rightarrow \text{C}_{17}\text{H}_{27}\text{O}_2\text{COR} + \text{HCl}
This proceeds via acid-catalyzed nucleophilic acyl substitution, with the hydroxyl group acting as the nucleophile.

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄), β-elimination can occur, producing alkenes. The phenylmethoxy group stabilizes carbocation intermediates, favoring Zaitsev-oriented products.

Properties

CAS No.

95331-19-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

10-phenylmethoxydecan-1-ol

InChI

InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2

InChI Key

BPFYMFDSWHAWCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of decane-1,10-diol (3 g, 17.21 mmol), benzyl bromide (2.25 ml, 18.94 mmol) and Ag2O (5.98 g, 25.82 mmol) in dry DCM (50 ml) were added, the reaction mixture was refluxed overnight, then the Ag2O was filtered off. The crude product was purified by silica gel column (10% EtOAc in Hexane) to afford 10-(benzyloxy)decan-1-ol as a gummy colorless liquid (2.96 g, 65%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2O
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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